
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Overview
Description
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a per- and polyfluoroalkyl substance (PFAS) derived from its parent acid, 2,2,3,3,4,4,5,5-octafluoropentanoic acid (CAS 376-72-7). The compound is characterized by a five-carbon backbone with eight fluorine atoms replacing hydrogen atoms, resulting in high thermal and chemical stability due to strong C–F bonds. Its potassium salt form enhances water solubility, making it suitable for applications requiring polar solvents .
Molecular Formula: C₅HF₈O₂K Molecular Weight: ~286.1 g/mol (calculated from parent acid data) . CAS Registry Number: 376-72-7 (parent acid); the potassium salt’s CAS is inferred from structural analogs (e.g., potassium perfluorooctanoate: 2395-00-8) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate typically involves the fluorination of corresponding organic precursors. One common method includes the reaction of potassium bifluoride (KHF2) with organoboronic acids, which serves as an efficient fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The production process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted fluorinated compounds, while oxidation reactions could produce higher oxidation state derivatives .
Scientific Research Applications
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate has a wide range of applications in scientific research:
Chemistry: It is used to study surface tension and interfacial phenomena, contributing to the understanding of molecular interactions at surfaces.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated molecules in biological systems.
Industry: The compound is used in nanotechnology and material science, where it contributes to the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s behavior in various chemical and biological systems, affecting molecular pathways and processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) Potassium Perfluorooctanoate (PFOA-K, CAS 2395-00-8)
- Structure : Eight-carbon chain (C8) with full fluorination except the terminal carboxylate group.
- Molecular Formula : C₈F₁₅O₂K
- Molecular Weight : 414.1 g/mol .
- Comparison: PFOA-K has a longer carbon chain (C8 vs. Regulatory Status: PFOA is restricted under the Stockholm Convention due to toxicity concerns; shorter-chain alternatives like C5 compounds may face less stringent regulations .
b) Ammonium 2,2,3,3,4,4,5,5-Octafluorovalerate (CAS 22715-45-3)
- Structure : Same fluorination pattern as the potassium salt but with an ammonium cation.
- Molecular Formula : C₅H₄F₈O₂N
- Molecular Weight : 265.1 g/mol .
- Comparison :
c) 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6)
- Structure : Alcohol derivative with a hydroxyl group instead of a carboxylate.
- Molecular Formula : C₅H₄F₈O
- Molecular Weight : 232.07 g/mol .
- Comparison: The alcohol form is less water-soluble and more lipophilic, making it suitable for non-polar industrial applications. Toxicity: Alcohol derivatives may exhibit different metabolic pathways compared to carboxylates .
Physicochemical Properties
Property | Potassium 2,2,3,3,4,4,5,5-Octafluoropentanoate | PFOA-K (C8) | Ammonium Octafluorovalerate | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol |
---|---|---|---|---|
Molecular Formula | C₅HF₈O₂K | C₈F₁₅O₂K | C₅H₄F₈O₂N | C₅H₄F₈O |
Molecular Weight (g/mol) | 286.1 | 414.1 | 265.1 | 232.07 |
Solubility in Water | High | Moderate | Moderate | Low |
Thermal Stability | High (C–F bonds) | Very High (C–F bonds) | High | Moderate |
Primary Applications | Surfactants, coatings | Firefighting foams | Emulsifiers | Solvents, lubricants |
Environmental and Regulatory Considerations
- Persistence : Shorter-chain PFAS (C5) degrade faster than C8 analogs but remain environmentally persistent .
- Toxicity: Limited data exist for the C5 potassium salt, but PFAS broadly are linked to endocrine disruption and immunotoxicity.
- Regulatory Trends : The EU’s REACH regulation and the U.S. EPA are increasingly scrutinizing all PFAS, including shorter-chain variants .
Biological Activity
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including high stability and resistance to degradation, which contribute to their widespread use in various industrial applications. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
This compound is characterized by its fully fluorinated carbon chain. The presence of fluorine atoms enhances its lipophilicity and bioaccumulation potential. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C5K F8 O2 |
Molecular Weight | 314.13 g/mol |
Solubility | Soluble in water |
Stability | Highly stable under normal conditions |
The biological activity of this compound primarily involves its interaction with cellular membranes and proteins. Studies have shown that the compound can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to altered cellular permeability and potential cytotoxic effects.
Toxicological Studies
Research has indicated that exposure to PFAS compounds can lead to various toxicological effects. A study assessing the impact of several PFAS on human cell lines found that this compound exhibited:
- Cytotoxicity : Significant cell death was observed at higher concentrations.
- Endocrine Disruption : The compound showed potential for interfering with hormone signaling pathways.
Case Studies
-
Case Study on Liver Toxicity :
A study published in Environmental Health Perspectives assessed the liver toxicity of various PFAS compounds in animal models. This compound was found to induce hepatic steatosis at doses above 10 mg/kg body weight. This finding suggests a dose-dependent relationship between exposure levels and liver toxicity. -
Case Study on Developmental Effects :
Research conducted on zebrafish embryos revealed that exposure to this compound resulted in developmental abnormalities such as impaired swim bladder formation and altered heart rate. These effects underscore the compound's potential impact on developmental processes.
Environmental Impact
This compound has been detected in various environmental matrices including water and soil. Its persistence in the environment raises concerns about bioaccumulation in aquatic organisms and subsequent trophic transfer to higher organisms.
Bioaccumulation Studies
A study examining the bioaccumulation potential of PFAS in fish species found that this compound had a bioconcentration factor (BCF) greater than 1000 in certain species. This indicates a significant risk for ecological systems where these compounds are present.
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5-octafluoropentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2.K/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGGAHZHKMSGY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF8KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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